N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride
CAS No.: 1135301-68-6
Cat. No.: VC11903857
Molecular Formula: C18H22ClN3
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135301-68-6 |
|---|---|
| Molecular Formula | C18H22ClN3 |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | N-methyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C18H21N3.ClH/c1-14(2)21-17-12-8-7-11-16(17)19-18(21)13-20(3)15-9-5-4-6-10-15;/h4-12,14H,13H2,1-3H3;1H |
| Standard InChI Key | SWFJCLYIQRQMHV-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl |
Introduction
Chemical and Physical Properties
N-Methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride is a crystalline solid under standard conditions. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1135301-68-6 |
| Molecular Formula | |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | N-Methyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]aniline hydrochloride |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3.Cl |
| InChIKey | SWFJCLYIQRQMHV-UHFFFAOYSA-N |
The benzimidazole core contributes aromaticity and planar rigidity, while the isopropyl and methylaniline substituents introduce steric bulk and lipophilicity, influencing solubility and reactivity. The hydrochloride salt enhances stability and aqueous solubility compared to the free base form.
Analytical Characterization
Structural confirmation of N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride relies on advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Expected signals include aromatic protons (δ 6.8–8.0 ppm), methyl groups from isopropyl (δ 1.2–1.5 ppm) and N-methyl (δ 2.8–3.2 ppm), and benzylic CH (δ 4.0–4.5 ppm).
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NMR: Peaks corresponding to the benzimidazole carbons (δ 110–160 ppm), aliphatic carbons (δ 20–50 ppm), and quaternary carbons (δ 70–90 ppm).
Mass Spectrometry (MS)
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High-Resolution MS: A molecular ion peak at m/z 315.8 confirms the molecular weight. Fragmentation patterns would include loss of HCl (m/z 280.3) and cleavage of the isopropyl group.
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